p-Chloro-cis-cinnamic acid methyl ester
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Overview
Description
(Z)-Methyl 3-(4-chlorophenyl)acrylate is an organic compound characterized by the presence of a chlorophenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-(4-chlorophenyl)acrylate typically involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of (Z)-Methyl 3-(4-chlorophenyl)acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 3-(4-chlorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of (Z)-Methyl 3-(4-chlorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-Methyl 3-(4-chlorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of (Z)-Methyl 3-(4-chlorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (Z)-Ethyl 3-(4-chlorophenyl)acrylate
- (Z)-Methyl 3-(4-bromophenyl)acrylate
- (Z)-Methyl 3-(4-fluorophenyl)acrylate
Uniqueness
(Z)-Methyl 3-(4-chlorophenyl)acrylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
methyl (Z)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4- |
InChI Key |
IIBXQGYKZKOORG-DAXSKMNVSA-N |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=C(C=C1)Cl |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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